molecular formula C14H11NO3 B2793801 3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one CAS No. 209847-87-0

3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B2793801
CAS RN: 209847-87-0
M. Wt: 241.246
InChI Key: YSECVRWSKRIOBZ-UHFFFAOYSA-N
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Description

The compound “3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that likely contains a indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and phenolic groups (aromatic ring with a hydroxyl group) .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions, cyclization processes, or other organic synthesis methods .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The presence of hydroxyl groups can lead to the formation of hydrogen bonds, which can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by the presence of the hydroxyl and indole groups. The hydroxyl groups can participate in various reactions such as esterification or oxidation. The indole group, being aromatic, is likely to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of hydroxyl groups could make it polar and capable of forming hydrogen bonds. This could, in turn, affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis of Natural Products

This compound is a vital precursor in the synthesis of natural products . Natural products play a crucial role in drug discovery and development, and this compound’s ability to act as a precursor expands its utility in the field of organic and medicinal chemistry .

Development of Essential Drugs

The compound is also used in the development of essential drugs . Its unique structure and properties make it a valuable component in the creation of new pharmaceuticals .

Building Block of Bioactive Compounds

Due to the presence of both electrophilic and nucleophilic centers, this scaffold acts as a fascinating building block of many bioactive compounds . Bioactive compounds have biological effects on living organisms, and their synthesis is a significant area of research in medicinal chemistry .

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which are similar in structure to the compound , have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis . The compound’s structure could potentially offer similar benefits.

Herbicides and Colorants

These aromatic compounds have also found applications as herbicides and colorants . Their unique chemical properties make them suitable for these applications .

Polymer Additives

The compound’s structure and properties could potentially make it useful as an additive in polymer synthesis . Polymer additives are substances added to polymers to improve their properties, and the compound’s unique characteristics could potentially enhance the properties of certain polymers .

Organic Synthesis

The compound could potentially be used in various areas of organic synthesis . Organic synthesis is the study of how we build molecules, and the compound’s unique structure and reactivity could make it a valuable tool in this field .

Photochromic Materials

The compound could potentially be used in the development of photochromic materials . Photochromic materials change their color in response to light, and the compound’s unique properties could potentially make it useful in this application .

properties

IUPAC Name

3-hydroxy-3-(2-hydroxyphenyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12-8-4-2-6-10(12)14(18)9-5-1-3-7-11(9)15-13(14)17/h1-8,16,18H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSECVRWSKRIOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666062
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-hydroxy-3-(2-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one

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